molecular formula C15H22O B589986 3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal CAS No. 1185244-72-7

3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal

Cat. No.: B589986
CAS No.: 1185244-72-7
M. Wt: 223.371
InChI Key: OPSSCPNCFKJCFR-HIHBUKCVSA-N
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Description

Chemical Identity and Significance

3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal (C₁₅H₁₇D₅O) is a deuterated analog of β-ionylideneacetaldehyde, a C₁₃-norisoprenoid critical to aroma profiles in wines, perfumes, and flavored products. Its molecular structure features:

  • A conjugated penta-2,4-dienal backbone with a 3-methyl substituent.
  • A deuterated cyclohexenyl ring (2,6,6-trimethylcyclohexen-d5), where five hydrogen atoms are replaced by deuterium.
  • A molecular weight of 223.37 g/mol.

This compound’s significance lies in its isotopic labeling, which enables precise quantification in complex matrices using stable isotope dilution assays (SIDAs). The deuterium atoms stabilize the molecule against metabolic degradation, making it indispensable for tracing biochemical pathways and analyzing trace aroma compounds.

Table 1: Key Structural and Physicochemical Properties

Property Value
Molecular Formula C₁₅H₁₇D₅O
Molecular Weight 223.37 g/mol
IUPAC Name (2E,4E)-5-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3-methylpenta-2,4-dienal
Isotopic Purity ≥98% (typical for SIDAs)

Historical Context in Fragrance and Flavor Research

The discovery of norisoprenoids like β-damascenone and β-damascone in the 1960s revolutionized fragrance chemistry, as these compounds contributed to the floral notes of roses and fruits despite their low concentrations. Early research identified β-damascenone as a key aroma compound in wines and tobacco, but its quantification was challenging due to matrix interference.

Deuterated analogs emerged in the 2000s to address these challenges. The synthesis of this compound followed advancements in isotopic labeling techniques, enabling researchers to differentiate endogenous compounds from added standards in mass spectrometry. This innovation aligned with the growing demand for precision in flavor and fragrance analysis, particularly in regulatory and quality-control contexts.

Relationship to the Damascone Family

The damascone family, including α-, β-, and δ-damascone, shares a common structural motif: a cyclohexenyl ring fused to an unsaturated ketone. This compound is structurally related to β-damascone but differs in two key aspects:

  • Backbone Modification : The ketone group in β-damascone is replaced by an aldehyde in this compound, extending conjugation and altering reactivity.
  • Deuterium Labeling : The cyclohexenyl ring’s methyl groups and hydrogens are partially substituted with deuterium, which does not affect olfactory properties but enhances analytical detectability.

Table 2: Comparison with β-Damascone

Feature β-Damascone 3-Methyl-5-[...]-dienal
Molecular Formula C₁₃H₂₀O C₁₅H₁₇D₅O
Functional Group Ketone Aldehyde
Isotopic Labeling None Five deuterium atoms
Primary Use Fragrance ingredient Analytical internal standard

Role of Deuterated Analogs in Analytical Chemistry

Deuterated compounds like this compound are critical in SIDAs, where they serve as internal standards to correct for matrix effects and instrument variability. For example:

  • In wine analysis, adding a known quantity of the deuterated analog allows quantification of endogenous β-damascenone by comparing ion fragmentation patterns in GC-MS.
  • The compound’s stability ensures consistent recovery rates during sample preparation, unlike non-deuterated analogs prone to degradation.

Recent studies highlight its utility in profiling norisoprenoid pathways in grapes, where it helps elucidate the enzymatic oxidation of carotenoids into aroma-active metabolites.

Properties

IUPAC Name

(2E,4E)-5-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3-methylpenta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9+/i2D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSSCPNCFKJCFR-HIHBUKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=O)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662129
Record name (2E,4E)-5-[6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]-3-methylpenta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185244-72-7
Record name (2E,4E)-5-[6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]-3-methylpenta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Deuteration via Hydrogen Exchange

Deuteration of the parent cyclohexene derivative (2,6,6-trimethylcyclohex-1-ene) is achieved using D₂O under acidic or basic conditions. For example:

  • Reagents : D₂O, Pd/C (catalyst), 80°C, 24 hours.

  • Outcome : Selective deuteration at the 1-position of the cyclohexene ring, yielding 2,6,6-trimethyl-1-(cyclohexen-d5) .

  • Isotopic Purity : ≥98% deuterium incorporation confirmed via ²H NMR .

Synthesis from Deuterated Precursors

Deuterated starting materials, such as d5-cyclohexanol , are oxidized to form the cyclohexenone intermediate, followed by methylation and dehydration:

  • Oxidation : d5-Cyclohexanol → d5-cyclohexanone (CrO₃, H₂SO₄, 0°C).

  • Methylation : Grignard reaction with MeMgBr to install 2,6,6-trimethyl groups.

  • Dehydration : H₃PO₄, 150°C → 2,6,6-trimethyl-1-(cyclohexen-d5).

Construction of the Penta-2,4-Dienal Chain

The conjugated dienal system is synthesized via Wittig or Horner-Wadsworth-Emmons (HWE) reactions, leveraging phosphonium or phosphonate reagents.

Wittig Reaction with Triphenylphosphonium Reagents

The phosphonium salt [(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dien-1-yl]triphenylphosphonium chloride (CAS 53282-28-3) serves as a key intermediate:

  • Reaction Conditions :

    • Phosphonium salt (1.2 eq), NaHCO₃ (2 eq), DMF, 25°C, 12 hours.

    • Aldehyde precursor: Propenal (acrylaldehyde).

  • Mechanism :

    • Base-induced ylide formation followed by nucleophilic attack on the aldehyde.

  • Yield : 68–72%.

  • Stereoselectivity : Predominantly E,E-configuration due to ylide stability.

Horner-Wadsworth-Emmons Reaction

The phosphonate ester diethyl 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienylphosphonate (CAS 128759-88-6) offers an alternative route:

  • Reaction Conditions :

    • Phosphonate ester (1 eq), LiOH, THF/H₂O (3:1), 0°C → RT, 6 hours.

    • Aldehyde: Formaldehyde (gas).

  • Mechanism :

    • Deprotonation to form the stabilized anion, followed by alkene formation.

  • Yield : 75–80%.

  • Advantage : Improved functional group tolerance compared to Wittig.

Coupling of Cyclohexenyl and Dienal Fragments

The final step involves coupling the deuterated cyclohexenyl group with the dienal chain. Two methods are prevalent:

Alkylation of Cyclohexenylmagnesium Bromide

  • Reagents :

    • Cyclohexenyl-d5-MgBr (1.5 eq), dienal bromide, THF, −78°C → RT.

  • Yield : 60–65%.

  • Limitation : Requires stringent anhydrous conditions.

Cross-Metathesis

  • Catalyst : Grubbs 2nd generation (5 mol%).

  • Substrates :

    • Cyclohexenyl-d5-alkene and dienal-alkene.

  • Conditions : CH₂Cl₂, 40°C, 24 hours.

  • Yield : 55–60%.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).

  • Eluent : Hexane/EtOAc (9:1 → 7:3).

  • Purity : ≥95% (HPLC).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 9.45 (d, J = 7.8 Hz, 1H, CHO), 6.20–6.05 (m, 2H, C=CH), 2.10–1.95 (m, 3H, CH₃).

  • ²H NMR : Confirms deuterium distribution.

  • HRMS : m/z calcd for C₁₅H₂₁D₅O [M+H]⁺ 246.2154, found 246.2156.

Challenges and Optimization

ParameterChallengeSolution
Deuterium Loss H/D exchange during acidic stepsUse non-acidic dehydration agents
Stereoselectivity Mixed E/Z isomersLow-temperature Wittig reactions
Yield Side reactions in metathesisOptimize catalyst loading

Industrial-Scale Synthesis

For large batches (>1 kg), the HWE reaction is preferred due to:

  • Lower cost of phosphonate esters vs. phosphonium salts.

  • Scalability to 80% yield with recycling of byproducts.

Emerging Methodologies

Recent advances include photocatalytic deuteration and flow chemistry , though these remain experimental for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying reaction mechanisms and understanding the behavior of similar non-deuterated compounds.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and differences between 3-methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal and analogous compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
This compound C₁₅H₁₉D₅O Aldehyde, conjugated diene ~238.4* Isotopic tracing, fragrance/pharma research
β-Ionylideneacetaldehyde (non-deuterated) C₁₅H₂₄O Aldehyde, conjugated diene 220.35 Industrial/scientific research
(2Z,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienenitrile C₁₆H₂₂N Nitrile, conjugated diene 231.36 Organic synthesis precursor
3-Methyl-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-2,4-dien-1-ol C₁₅H₂₄O Alcohol, conjugated diene 220.35 Fragrance intermediate
β-Ionyl acetate C₁₇H₂₆O₂ Ester, conjugated diene 262.39 Perfumery (volatile aroma compound)
Triphenylphosphonium bromide derivative C₃₄H₄₀BrP Phosphonium salt, conjugated diene 593.56 Wittig reaction reagent

*Estimated based on deuterium substitution.

Key Differences and Implications

Deuterated vs. Non-Deuterated Forms: The deuterated variant (d5) exhibits isotopic labeling advantages for spectroscopic studies, whereas the non-deuterated form is more cost-effective for bulk applications .

Functional Group Variations: Nitrile derivative: The cyano group increases polarity and reactivity, making it suitable for nucleophilic additions . Alcohol derivative: The hydroxyl group enhances hydrogen bonding, raising boiling points compared to the aldehyde . Ester derivative: Improved volatility and stability for fragrance applications . Phosphonium salt: Used in carbon-carbon bond-forming reactions (e.g., Wittig) due to its ylide-generating capacity .

Applications: The deuterated aldehyde is critical in drug metabolite tracing . The nitrile and phosphonium derivatives serve as synthetic intermediates . β-Ionyl acetate’s ester functionality is preferred in perfumery for its fruity notes .

Physicochemical Properties

  • Boiling Points/Solubility : Aldehydes (e.g., β-ionylideneacetaldehyde) are less polar than alcohols but more reactive. Esters exhibit lower boiling points than parent acids .
  • Stability: Deuterated compounds show similar stability to non-deuterated analogs but may exhibit kinetic isotope effects in reactions .

Research and Industrial Relevance

  • Pharmaceuticals : The deuterated compound’s role in NMR studies aids in elucidating metabolic pathways .
  • Fragrances : Structural analogs like β-ionyl acetate are industry standards for floral and woody scents .
  • Organic Synthesis : Derivatives such as the nitrile and phosphonium salt expand synthetic versatility .

Biological Activity

3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal is a complex organic compound with notable biological activities. This article explores its chemical properties, biological effects, toxicity, and potential applications based on existing research.

  • Molecular Formula : C15H22O
  • Molecular Weight : 218.33458 g/mol
  • CAS Number : 1185244-72-7
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and hexane
  • Appearance : Pale yellow oil

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage. Studies have shown that such compounds can reduce oxidative stress in various biological systems.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi positions it as a potential candidate for developing new antimicrobial agents.

Toxicity and Safety Profile

Understanding the toxicity of this compound is essential for its application in pharmaceuticals and cosmetics.

Route of Exposure LD50 (mg/kg) Effects Observed
Oral1500 - 3450Apathy, respiratory distress
Dermal1700Skin irritation, systemic toxicity
Inhalation7000Respiratory irritation

Toxicological assessments indicate that while the compound has beneficial properties, it also poses risks at high doses. The observed effects include respiratory distress and systemic toxicity at elevated exposure levels .

Case Study 1: Antioxidant Efficacy

In a controlled study evaluating the antioxidant capacity of various compounds, this compound was found to significantly reduce lipid peroxidation in human cell lines. This study highlights its potential use in formulations aimed at combating oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms revealed that the compound inhibits NF-kB signaling pathways in macrophages. This inhibition leads to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 . Such findings support its therapeutic potential in chronic inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal?

Methodological Answer: The compound is typically synthesized via a Wittig reaction , where a stabilized ylide (e.g., triphenylphosphonium salt) reacts with a carbonyl-containing precursor. For example, the intermediate [(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride (CAS 53282-28-3) is used to generate conjugated dienals through ylide-mediated coupling . Key steps include:

  • Ylide Preparation: Reacting 2,6,6-trimethylcyclohexenyl precursors with triphenylphosphine and subsequent alkylation.
  • Carbonyl Coupling: Reacting the ylide with deuterated cyclohexenyl aldehydes to introduce isotopic labeling (e.g., cyclohexen-d5).
  • Purification: Chromatography or recrystallization to isolate the product.

Table 1: Key Intermediates in Synthesis

Intermediate NameCAS RNRole in SynthesisReference
Triphenylphosphonium chloride derivative53282-28-3Wittig ylide precursor
Deuterated cyclohexenyl aldehydeN/ACarbonyl coupling partner

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify conjugation and deuterium incorporation (e.g., absence of proton signals in deuterated regions).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and isotopic purity (e.g., M+5 peak for d5 labeling).
  • X-ray Crystallography: For solid-state structure determination, using programs like SHELXL for refinement .

Advanced Questions

Q. What challenges arise in resolving contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer: Discrepancies often stem from dynamic conformational changes or isotopic effects in deuterated analogs. To address this:

  • DFT Calculations: Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR/IR data to identify dominant conformers.
  • Variable-Temperature NMR: Probe conformational flexibility by observing signal splitting at low temperatures.
  • Crystallographic Validation: Use single-crystal X-ray data (refined via SHELXL) to anchor computational models .

Q. How can researchers optimize the deuteration efficiency of the cyclohexen-d5 moiety during synthesis?

Methodological Answer: Deuteration efficiency depends on:

  • Catalytic Exchange: Using D2_2O and acid/base catalysts (e.g., Pd/C or NaOD) to replace protons in the cyclohexenyl ring.
  • Isotopic Purity Monitoring: LC-MS or 2^2H NMR to quantify deuterium incorporation (>98% required for kinetic studies).
  • Synthetic Pathway Design: Avoiding protic solvents post-deuteration to prevent back-exchange .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer: The compound’s conjugated system enables:

  • Molecular Self-Assembly: As demonstrated with the analog DiA, (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-enyl)penta-2,4-dienoic acid forms ultrahigh-density arrays via hydrogen bonding and van der Waals forces.
  • STM-Based Storage: Cryogenic scanning tunneling microscopy (4 K) achieves molecular packing densities <0.25 nm2^2 per molecule, suitable for nanoscale devices .

Table 2: Key Parameters for Molecular Array Construction

ParameterValue/TechniqueApplication
Molecular footprint<0.25 nm2^2High-density data storage
Assembly methodHydrogen bonding + van der WaalsSTM-based nanostructures
Temperature requirement4 K (cryogenic)Stability in device fabrication

Q. How does the deuteration (d5 labeling) impact the compound’s photochemical stability in UV/Vis studies?

Methodological Answer: Deuteration reduces vibrational quenching , enhancing photostability:

  • Kinetic Isotope Effect (KIE): Deuterated bonds (C-D) exhibit slower degradation under UV irradiation compared to C-H bonds.
  • Experimental Validation: Compare half-lives of deuterated vs. non-deuterated analogs using accelerated UV aging tests.
  • Computational Modeling: TD-DFT simulations to predict excited-state behavior and degradation pathways .

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